molecular formula C17H17N3O2S B3855638 [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Cat. No. B3855638
M. Wt: 327.4 g/mol
InChI Key: KPMSLAASPVENBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-ylmethanone” is a complex organic molecule. It belongs to the class of compounds known as thienopyridines . Thienopyridines are an important class of heterocyclic compounds due to their pharmacological and biological utility .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines has been a subject of many research studies . One common approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Multicomponent synthesis of functionalized thieno[2,3-b]pyridines has also been described .


Molecular Structure Analysis

The molecular formula of this compound is C10H12N4OS . Its average mass is 236.294 Da and its monoisotopic mass is 236.073181 Da .


Chemical Reactions Analysis

One notable reaction involving thieno[2,3-b]pyridine-2-carboxamides is the noncatalyzed, regio- and stereoselective hypochlorite oxidation . This reaction proceeds by different mechanistic pathways, and different products are formed, depending on the nature of solvents used .

Future Directions

Thieno[2,3-b]pyridines are an active area of research due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications.

properties

IUPAC Name

[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)12-8-9-19-17-13(12)14(18)16(23-17)15(21)10-4-6-11(22-3)7-5-10/h4-9H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMSLAASPVENBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
Reactant of Route 4
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
Reactant of Route 5
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
Reactant of Route 6
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.